molecular formula C18H17N3O2S B2714979 N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-52-4

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2714979
CAS No.: 1105229-52-4
M. Wt: 339.41
InChI Key: SIMMXXHTCKSOOO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group, a phenylamino group, and a carboxamide group attached to the thiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with the thiazole intermediate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the thiazole intermediate in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the thiazole intermediate reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-amine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxylate
  • N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-sulfonamide
  • N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-amine

Uniqueness

N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring with the phenylamino and carboxamide groups also contributes to its distinct properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-anilino-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-10-6-5-7-13(16)11-19-17(22)15-12-24-18(21-15)20-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMMXXHTCKSOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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